

discovery and history of IPrHCl as an NHC precursor

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Compound of Interest

Compound Name:	1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Cat. No.:	B044989

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An In-depth Technical Guide to the Discovery and History of IPrHCl as an N-Heterocyclic Carbene (NHC) Precursor

Introduction

N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ -donating properties and steric tuneability have led to the development of highly active and stable catalysts for a wide range of chemical transformations. Among the vast library of NHCs, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is one of the most successful and widely utilized. This technical guide provides a comprehensive overview of the discovery and history of its essential precursor, **1,3-bis(2,6-diisopropylphenyl)imidazolium chloride** (IPrHCl), from its initial synthesis to the development of highly efficient synthetic protocols.

Discovery and Historical Context

The journey to IPrHCl is rooted in the broader history of stable carbenes. While the synthesis of the first NHC-metal complexes dates back to the work of Wanzlick and Öfele in the 1960s, the field was revolutionized by the isolation of the first stable free carbene, a phosphinocarbene, by Bertrand in 1989, followed by Arduengo's isolation of the first stable N-heterocyclic carbene, 1,3-di(adamantyl)imidazol-2-ylidene (IAd), in 1991.

The IPr ligand, and by extension its precursor IPrHCl, was first introduced by the research group of Steven P. Nolan in 1999.^{[1][2][3]} This development was driven by the search for sterically demanding and electron-rich ligands to improve the efficacy of palladium catalysts in cross-coupling reactions.^[1] The initial synthesis of IPrHCl was a significant adaptation of a general protocol developed by Arduengo for other imidazolium salts.^[3] It was found that the one-pot synthesis methods that were effective for less bulky NHC precursors were largely inefficient for the sterically hindered IPrHCl.^[1]

The original synthetic route developed by Nolan and coworkers involved a two-step process:

- Formation of a diazabutadiene: The condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal.
- Cyclization: The reaction of the resulting diazabutadiene with paraformaldehyde and anhydrous hydrochloric acid (from a solution in dioxane) in toluene.^{[1][4]}

This initial method, while successful, provided a modest yield of 47%.^[4]

Evolution of Synthetic Protocols

Recognizing the growing importance of the IPr ligand in catalysis, efforts were made to develop more efficient and scalable syntheses for IPrHCl. A significant breakthrough was the development of a modified protocol that utilized chlorotrimethylsilane (TMSCl) as a chloride source and ethyl acetate as the solvent.^[4] This improved method offers several advantages, including higher yields, milder reaction conditions, and easier product isolation. The product precipitates from the reaction mixture as a microcrystalline powder, simplifying purification.^[4] This robust protocol has been reported to provide IPrHCl in yields as high as 81%.^{[4][5]}

A proposed mechanism for the cyclization reaction involves the initial formation of an iminium salt from the diazadiene, formaldehyde, and HCl (or TMSCl).^[4] Subsequent loss of HCl is thought to generate an imino-azomethine ylide, which then undergoes a 1,5-dipolar electrocyclization to form an oxy-imidazoline intermediate.^[4] Elimination of the oxygen-containing group then yields the final imidazolium salt, IPrHCl.^[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of IPrHCl, based on the improved, high-yield methodology.

Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene

This procedure outlines the synthesis of the diazadiene intermediate.

- Reagents:

- 2,6-diisopropylaniline (1.0 mol)
- Glyoxal (40% aqueous solution, 0.5 mol)
- Methanol
- Acetic acid (catalytic amount)

- Procedure:

- A solution of 2,6-diisopropylaniline (1.0 mol) and a catalytic amount of acetic acid (e.g., 1 mL) in methanol is warmed to approximately 50°C with vigorous stirring.[3][4]
- A solution of glyoxal (0.5 mol) in methanol is added dropwise to the warmed aniline solution.[3][4]
- An exothermic reaction occurs, and the product begins to crystallize.[3][4]
- The mixture is stirred for several hours (e.g., 10 hours) at room temperature.[3][4]
- The resulting yellow crystalline solid is collected by filtration and washed with cold methanol until the filtrate is colorless.[3][4]
- The product is dried under vacuum to yield the pure diazadiene. A typical yield for this step is around 89%. [4]

Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPrHCl)

This procedure describes the cyclization of the diazadiene to form IPrHCl.

- Reagents:

- N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene (1.0 equivalent)
- Paraformaldehyde (1.0-1.1 equivalents)
- Chlorotrimethylsilane (TMSCl) (1.0 equivalent)
- Ethyl acetate

- Procedure:

- A round-bottom flask is charged with ethyl acetate and heated to 70°C.[3][4]
- The diazadiene (1.0 eq) and paraformaldehyde (1.0-1.1 eq) are added to the heated solvent.[3][4]
- A solution of TMSCl (1.0 eq) in ethyl acetate is added dropwise to the vigorously stirred mixture over a period of approximately 45 minutes.[3][4]
- The resulting yellow suspension is stirred at 70°C for an additional 2 hours.[3][4]
- The reaction mixture is then cooled (e.g., to 10°C in an ice bath), and the resulting precipitate is collected by filtration.[3][4]
- The solid is washed with ethyl acetate and tert-butyl methyl ether and then dried to a constant weight to afford IPrHCl as a colorless microcrystalline powder.[3] A typical yield for this step is approximately 81%. [4]

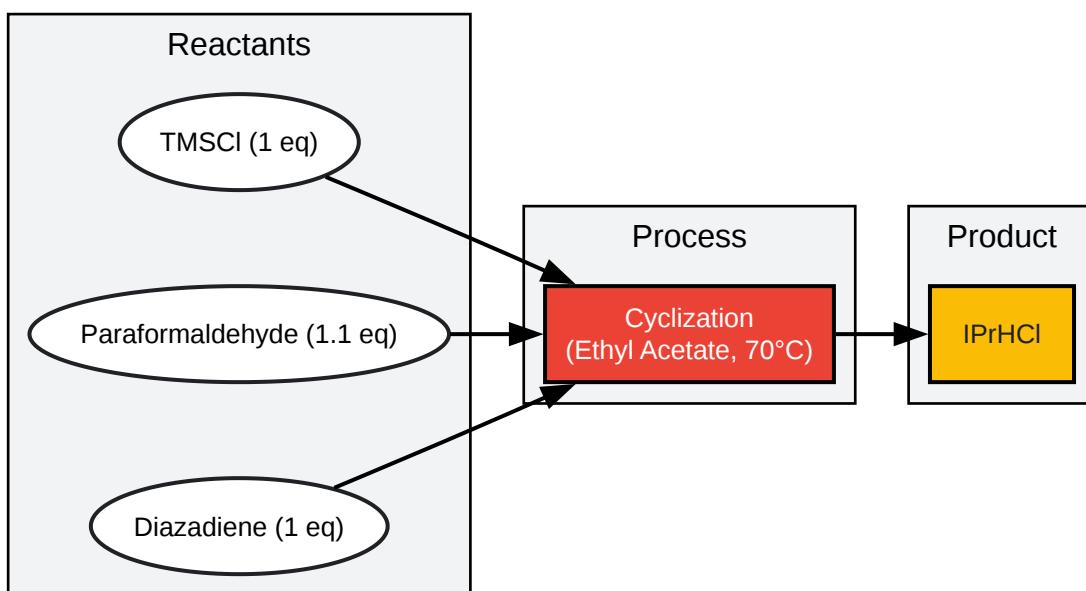
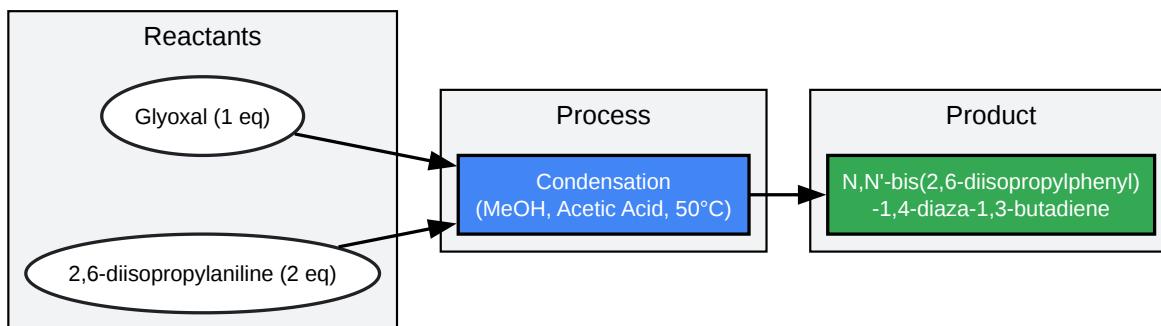
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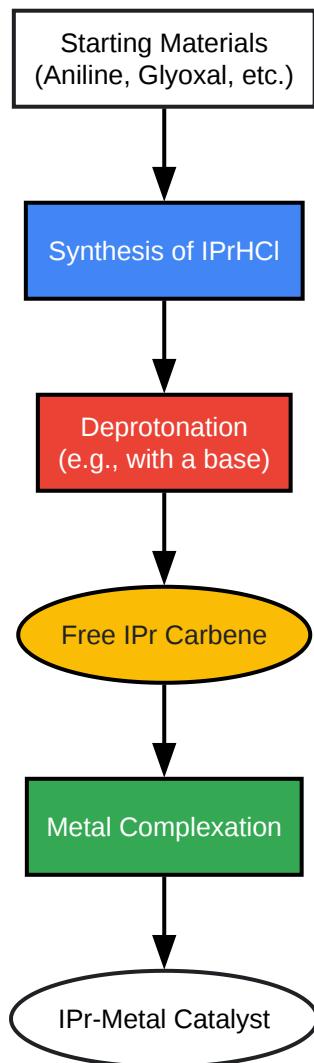
The physical, chemical, and spectroscopic properties of IPrHCl are summarized in the table below.

Property	Value
Molecular Formula	C ₂₇ H ₃₇ ClN ₂ [1]
Molecular Weight	425.06 g/mol [1]
Appearance	White to off-white crystalline powder [1] [6]
Melting Point	278°C (with decomposition) [1]
Solubility	Slightly soluble in water, soluble in methanol [1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) [7]
¹³ C NMR (CDCl ₃ , 125 MHz)	δ 153.8, 152.7, 151.2, 146.7, 135.0, 130.3, 129.1, 128.8, 126.7, 125.1, 124.5, 124.0, 120.2, 28.7, 26.3, 23.2 [5]
Crystal Structure	To date, a crystal structure for IPrHCl has not been widely reported in the literature. However, numerous crystal structures of its deprotonated form (IPr) complexed to various metals have been determined.

Visualizations

The following diagrams illustrate the synthetic pathways for IPrHCl and the overall workflow for its use as an NHC precursor.





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